molecular formula C6H8ClN3S B2754475 Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride CAS No. 2225136-88-7

Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride

Cat. No.: B2754475
CAS No.: 2225136-88-7
M. Wt: 189.66
InChI Key: MDLMYHRDGCJWTB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse biological activities and is used in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazothiazoles have been the focus of significant research due to their wide range of biological properties . Future research may focus on exploring the potential of Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride and related compounds in various biomedical applications, including their potential as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride typically involves the reaction of aminothiazole with various reagents. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . Another method involves the use of triphosgene as a dehydrating agent and HClO4 as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated, thus streamlining the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[2,1-b]thiazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further distinguish it from other similar compounds .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.ClH/c7-3-5-4-8-6-9(5)1-2-10-6;/h1-2,4H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLMYHRDGCJWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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